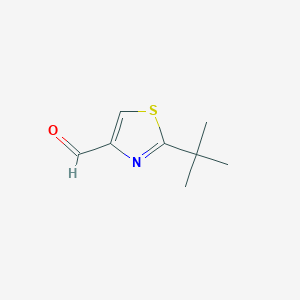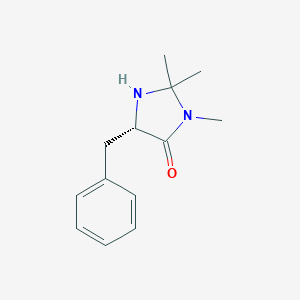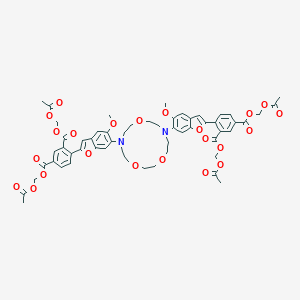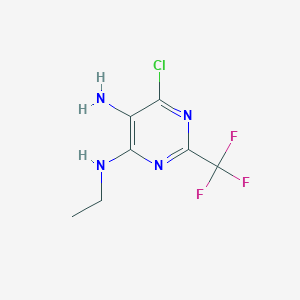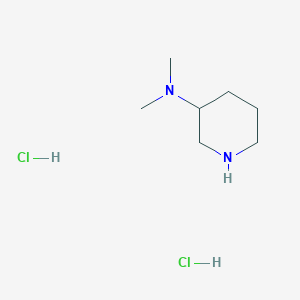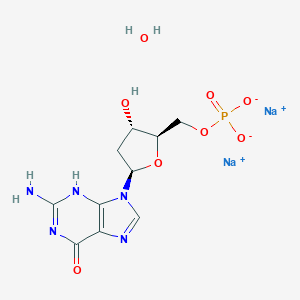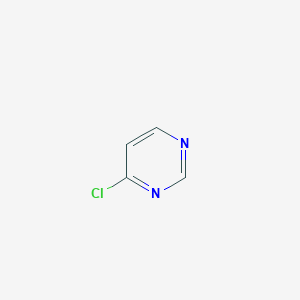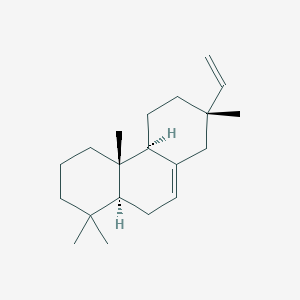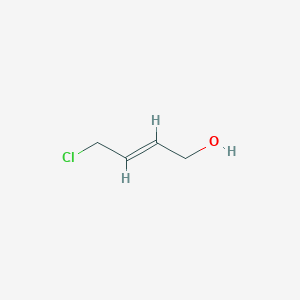
反式-4-氯-2-丁烯-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-Chloro-2-butene-1-OL is an organic compound with the chemical formula C4H7ClOThis compound appears as a white crystalline solid with a melting point of approximately 45-46 degrees Celsius and a boiling point of about 167 degrees Celsius
科学研究应用
trans-4-Chloro-2-butene-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins
准备方法
Synthetic Routes and Reaction Conditions: trans-4-Chloro-2-butene-1-OL can be synthesized through various methods. One common method involves the reaction of 3-chloro-2-buten-1-ol with an appropriate base. The reaction typically involves the use of ether as a solvent and anhydrous magnesium sulfate as a drying agent. The ether is removed by distillation, and the residue is distilled to yield the desired product .
Industrial Production Methods: In industrial settings, the production of trans-4-Chloro-2-butene-1-OL may involve more scalable methods, such as the chlorination of butene followed by hydrolysis. The specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
化学反应分析
Types of Reactions: trans-4-Chloro-2-butene-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various haloalcohol derivatives.
作用机制
The mechanism of action of trans-4-Chloro-2-butene-1-OL involves its reactivity due to the presence of both a halogen and a hydroxyl group. The chlorine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets and pathways in biological systems .
相似化合物的比较
cis-4-Chloro-2-butene-1-OL: The cis isomer of the compound, which has different spatial arrangement of the chlorine and hydroxyl groups.
4-Chloro-1-butanol: A similar compound with the chlorine atom at a different position on the carbon chain.
2-Chloro-2-butene-1-OL: Another isomer with the chlorine atom attached to a different carbon atom.
Uniqueness: trans-4-Chloro-2-butene-1-OL is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The trans configuration can lead to different physical and chemical properties compared to its cis isomer and other similar compounds .
属性
IUPAC Name |
(E)-4-chlorobut-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLAHTVGOLBEB-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
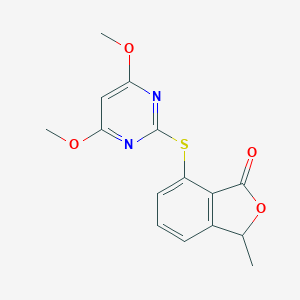
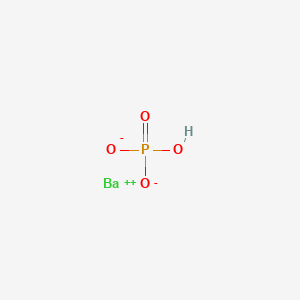

![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)
